4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of cyclopentylamine with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 4-amino-1,2,5-oxadiazole-3-carbonitrile
- 4-amino-N-benzyl-1,2,5-oxadiazole-3-carboxamide .
Uniqueness: 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c9-7-6(11-14-12-7)8(13)10-5-3-1-2-4-5/h5H,1-4H2,(H2,9,12)(H,10,13) |
InChI Key |
BDJQWQGVXWHIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NON=C2N |
Origin of Product |
United States |
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